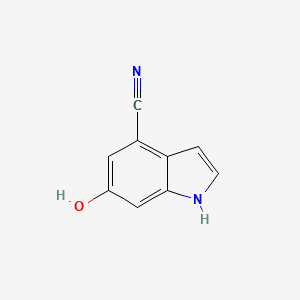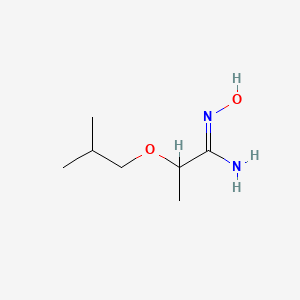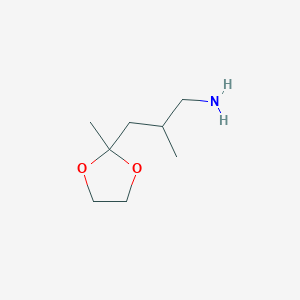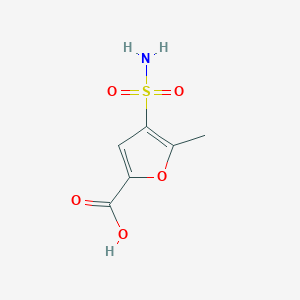
6-Hydroxy-1H-indole-4-carbonitrile
Descripción general
Descripción
6-Hydroxy-1H-indole-4-carbonitrile is a chemical compound . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been extensively explored in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential .Physical And Chemical Properties Analysis
6-Hydroxy-1H-indole-4-carbonitrile is a white to off-white shiny crystalline powder . Its molecular weight is 158.16 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis Techniques : Various methods have been developed for synthesizing indole derivatives, such as 6-Hydroxy-1H-indole-4-carbonitrile. For instance, Adams, Press, and Degan (1991) described a sequence to prepare 4-hydroxy-1H-indole-2-carbonitrile, which involves an azide decomposition to form the indole ring (R. Adams, J. Press, & E. Degan, 1991). Similarly, Estep (1995) detailed a three-step synthesis from commercially available materials to produce a closely related compound (K. Estep, 1995).
Applications in Medicinal Chemistry and Drug Design
- Anticancer Potential : Radwan, Alminderej, and Awad (2020) synthesized novel indole derivatives with potential anticancer activities against human colon and lung cancer (M. A. Radwan, F. Alminderej, & H. Awad, 2020). This highlights the importance of indole derivatives in developing new anticancer agents.
- Multicomponent Synthesis : Zhao et al. (2009) developed a multicomponent synthesis method for indole-containing pyridine derivatives, which are valuable in medicinal chemistry (Kai Zhao et al., 2009).
Catalysis and Organic Synthesis
- Catalytic Processes : Festa et al. (2018) explored the use of 1-(Propargyl)indol-2-carbonitriles, reacting with alcohols to form indole derivatives under specific catalyzed conditions. This indicates the versatility of indole derivatives in catalytic synthesis (Alexey A. Festa et al., 2018).
Nucleophilic Reactivities
- Reactivity Studies : Lakhdar et al. (2006) investigated the nucleophilic reactivities of various indoles, including 5-cyanoindole, which is closely related to 6-Hydroxy-1H-indole-4-carbonitrile. Such studies are crucial for understanding the chemical behavior of these compounds (S. Lakhdar et al., 2006).
Supramolecular Chemistry
- Structural Analysis : Research by Low et al. (2007) on the crystallization and molecular structure of indole derivatives contributes to understanding the supramolecular aggregation of such compounds (J. N. Low et al., 2007).
Direcciones Futuras
Indole derivatives have been extensively explored for their potential as anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for further exploration of 6-Hydroxy-1H-indole-4-carbonitrile in drug development.
Propiedades
IUPAC Name |
6-hydroxy-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-3-7(12)4-9-8(6)1-2-11-9/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRMXTVWCXBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694619 | |
| Record name | 6-Hydroxy-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1H-indole-4-carbonitrile | |
CAS RN |
1082040-53-6 | |
| Record name | 6-Hydroxy-1H-indole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)

![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)

![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)




![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)



